molecular formula C21H15ClO2 B2871929 7-(4-Chlorophenoxy)-3-phenyl-1-indanone CAS No. 339115-91-2

7-(4-Chlorophenoxy)-3-phenyl-1-indanone

Cat. No. B2871929
CAS RN: 339115-91-2
M. Wt: 334.8
InChI Key: WUFBSXLAIXSHEX-UHFFFAOYSA-N
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Description

The compound “7-(4-Chlorophenoxy)-3-phenyl-1-indanone” is a complex organic molecule. It likely contains a indanone core, which is a type of cyclic ketone, substituted with a phenyl group and a 4-chlorophenoxy group .


Synthesis Analysis

While specific synthesis methods for “7-(4-Chlorophenoxy)-3-phenyl-1-indanone” are not available, similar compounds are often synthesized through various organic reactions, including Friedel-Crafts acylation, nucleophilic substitution, and condensation reactions .


Chemical Reactions Analysis

The compound “7-(4-Chlorophenoxy)-3-phenyl-1-indanone” likely undergoes various chemical reactions typical of ketones, aromatic rings, and chloro-substituted compounds .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has explored the synthesis of complex molecules through reactions involving phenyl and chlorophenyl compounds, providing a foundation for understanding the chemical behavior and potential applications of "7-(4-Chlorophenoxy)-3-phenyl-1-indanone" in synthesis and material science. For example, the reaction of 6-arylidene-2,2-dimethylcyclohexanones with phenylhydrazine in the presence of pyridine led to the synthesis of previously unknown compounds, demonstrating the utility of similar structures in organic synthesis and drug development (Gar et al., 2014).

Electronic and Optical Properties

  • Studies on related compounds, such as indene-C60 bisadducts, have investigated their electronic and optical properties, suggesting potential applications in electronic devices and materials science. The use of such compounds in polymer solar cells as electron-cascade acceptor materials has been shown to improve power conversion efficiency, indicating that "7-(4-Chlorophenoxy)-3-phenyl-1-indanone" could have applications in the development of new materials for solar energy conversion (Cheng et al., 2014).

Antimicrobial and Antifungal Applications

  • Research into the antimicrobial activity of compounds with chlorophenyl groups has revealed potential applications in the development of new antimicrobial agents. A study on 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones showed significant activity against common and emerging yeasts and molds, suggesting that derivatives of "7-(4-Chlorophenoxy)-3-phenyl-1-indanone" might also possess valuable antimicrobial properties (Buchta et al., 2004).

Chemical Reactivity and Mechanistic Insights

  • Investigations into the chemical reactivity and mechanisms of related compounds provide insights into how "7-(4-Chlorophenoxy)-3-phenyl-1-indanone" might undergo transformations and interact with other molecules. Studies on the formation mechanisms of PCDD/Fs from chlorophenol precursors have contributed to a deeper understanding of environmental chemistry and the potential risks associated with organochlorine compounds (Pan et al., 2013).

properties

IUPAC Name

7-(4-chlorophenoxy)-3-phenyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClO2/c22-15-9-11-16(12-10-15)24-20-8-4-7-17-18(13-19(23)21(17)20)14-5-2-1-3-6-14/h1-12,18H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFBSXLAIXSHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)C(=CC=C2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Chlorophenoxy)-3-phenyl-1-indanone

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